1-Methyl-1-phenylthiourea
Overview
Description
1-Methyl-1-phenylthiourea is a chemical compound that is part of the thiourea family, which are characterized by the presence of a thiocarbonyl group (C=S) attached to nitrogen atoms. Thioureas are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry due to their ability to act as electron donors and form stable complexes with various metals .
Synthesis Analysis
The synthesis of compounds related to 1-methyl-1-phenylthiourea often involves the reaction of an amine with an isothiocyanate. For example, 3-furfuryl-1-phenylthiourea can be prepared from furfurylamine and phenyl isothiocyanate . Similarly, 1-methyl-3-phenyl-S-methyl isothiourea, a close relative, is synthesized and evaluated as an inhibitor of nitric oxide synthesis . These methods typically involve the formation of a thiourea linkage through the reaction of an amine with a corresponding isothiocyanate.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for their biological activity and interaction with metal ions. For instance, the crystal structure of 5-phenyl-1,4,6,5-oxadithiabismocane, which is related to the thiourea family, shows a chair-chair conformation and a complex coordination sphere around bismuth . This highlights the importance of molecular geometry in the function of these compounds.
Chemical Reactions Analysis
Thiourea derivatives participate in various chemical reactions, often acting as ligands to form complexes with metals. For example, 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazoles react with ruthenium to form complexes that are efficient catalysts for oxidation and transfer hydrogenation reactions . These reactions demonstrate the versatility of thiourea derivatives in catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. For example, the synthesis and characterization of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone N(4)-methyl-N(4)-phenylthiosemicarbazone reveal its potential as a nonlinear optical (NLO) material due to its high first-order hyperpolarizability . Additionally, the synthesis of 1-methylthio-1-phenyl-1-silacyclohexane and its conformational preferences in gas and solution provide insights into the stability and reactivity of such compounds .
Scientific Research Applications
Vibrational Modes in Aromatic Compounds
Research by Zhang et al. (2013) focused on phenylthiourea compounds to study inter-molecular interactions and the dynamics of methyl internal rotation. This study is significant for understanding weak vibrational modes in aromatic compounds, which are crucial in materials science and chemistry.
Antioxidant and Antidiabetic Properties
Phenylthiourea derivatives have shown potential in medical applications. Maharramova et al. (2018) explored novel N-substituted tetrahydropyrimidines based on phenylthiourea, which exhibited significant antioxidant and antidiabetic properties. These findings could have implications for the development of new therapeutic agents.
Bioimaging and Chemodosimeter
In the field of bioimaging, Deng et al. (2017) synthesized a novel chemodosimeter using 1-(2-aminoethyl)-3-phenylthiourea. This compound shows promise in detecting and imaging intracellular methylmercury or mercury, highlighting its potential application in environmental and biological monitoring.
Corrosion Inhibition
Phenylthiourea derivatives also play a role in industrial applications. Fouda & Hussein (2012) investigated the effectiveness of various phenylthiourea derivatives as corrosion inhibitors for carbon steel in acidic solutions. Their findings are crucial for industries dealing with metal preservation and longevity.
Molecular and Structural Studies
In molecular chemistry, Anitha et al. (2019) conducted experimental and computational studies on a novel N4-phenylthiosemicarbazone. Such studies are fundamental in understanding the properties and behaviors of complex molecular structures.
Safety And Hazards
According to the safety data sheet, 1-Methyl-1-phenylthiourea is toxic if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, immediate medical attention is required .
Future Directions
The future directions for the study of 1-Methyl-1-phenylthiourea and its derivatives are vast. They have applications in numerous fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . These scaffolds exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .
properties
IUPAC Name |
1-methyl-1-phenylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWZNJNWGQPUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194014 | |
Record name | 1-Methyl-1-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-phenylthiourea | |
CAS RN |
4104-75-0 | |
Record name | N-Methyl-N-phenylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4104-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1-phenylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4104-75-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-1-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1-phenylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-1-PHENYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF9CTT47KB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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